molecular formula C6H10N2O3 B1531247 1-(2-Amino-2-oxoethyl)azetidine-3-carboxylic acid CAS No. 1343639-12-2

1-(2-Amino-2-oxoethyl)azetidine-3-carboxylic acid

Cat. No.: B1531247
CAS No.: 1343639-12-2
M. Wt: 158.16 g/mol
InChI Key: HQXKZMOWXDIOQO-UHFFFAOYSA-N
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Description

1-(2-Amino-2-oxoethyl)azetidine-3-carboxylic acid is a heterocyclic amino acid featuring a four-membered azetidine ring.

Scientific Research Applications

1-(2-Amino-2-oxoethyl)azetidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.

Safety and Hazards

The safety data sheet for a similar compound, 1-Boc-azetidine-3-carboxylic acid, indicates that it should not be used for food, drug, pesticide or biocidal product use . The storage class code is 11, indicating that it is a combustible solid . The WGK is 3 . The flash point is not applicable .

Future Directions

Azetidine and its derivatives are valuable compounds in pharmaceutical and agrochemical research . They are considered remarkable for their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry . Therefore, the future directions for 1-(Carbamoylmethyl)azetidine-3-carboxylic acid could involve further exploration of these areas.

Preparation Methods

The synthesis of 1-(2-Amino-2-oxoethyl)azetidine-3-carboxylic acid involves several synthetic routes. One common method includes the thermal isomerization of aziridines to form 3-bromoazetidine-3-carboxylic acid derivatives . Another approach involves the ring-opening polymerization of azetidines, which can be controlled through cationic or anionic mechanisms . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-(2-Amino-2-oxoethyl)azetidine-3-carboxylic acid undergoes various chemical reactions, primarily driven by the ring strain of the azetidine ring. Common reactions include:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The azetidine ring can undergo substitution reactions, often facilitated by reagents such as LDA (Lithium Diisopropylamide) for enolization.

Major products formed from these reactions include functionalized azetidine derivatives, which are valuable intermediates in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-(2-Amino-2-oxoethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.

Comparison with Similar Compounds

1-(2-Amino-2-oxoethyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:

    3-Azetidinecarboxylic acid: Another azetidine derivative with similar structural features but different functional groups.

    1-Boc-azetidine-3-carboxylic acid methyl ester: A protected form of azetidine-3-carboxylic acid used in peptide synthesis.

The uniqueness of this compound lies in its carbamoylmethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-amino-2-oxoethyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c7-5(9)3-8-1-4(2-8)6(10)11/h4H,1-3H2,(H2,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXKZMOWXDIOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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